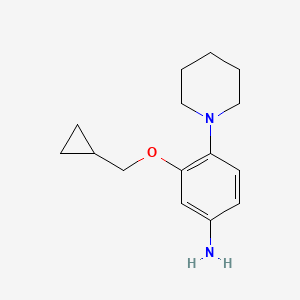
(7-nitroquinolin-8-yl) 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-nitroquinolin-8-yl) 3-methoxybenzoate: is a chemical compound with the molecular formula C17H12N2O5 It is known for its unique structure, which combines a quinoline derivative with a methoxybenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-nitroquinolin-8-yl) 3-methoxybenzoate typically involves the esterification of 7-nitroquinolin-8-ol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: Room temperature to 40°C
Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(7-nitroquinolin-8-yl) 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 7-nitroquinolin-8-ol and 3-methoxybenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 7-aminoquinolin-8-yl 3-methoxybenzoate
Substitution: Various substituted quinolinyl benzoates depending on the nucleophile used
Hydrolysis: 7-nitroquinolin-8-ol and 3-methoxybenzoic acid
Applications De Recherche Scientifique
(7-nitroquinolin-8-yl) 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific optical properties.
Mécanisme D'action
The mechanism of action of (7-nitroquinolin-8-yl) 3-methoxybenzoate is not fully elucidated. its effects are likely mediated through interactions with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with DNA or proteins, leading to various biological effects. The quinoline moiety may also intercalate with DNA, disrupting its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-nitroquinolin-8-yl benzoate
- 7-nitroquinolin-8-yl 4-methoxybenzoate
- 7-nitroquinolin-8-yl 2-methoxybenzoate
Uniqueness
(7-nitroquinolin-8-yl) 3-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzoate ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior compared to its analogs.
Propriétés
Numéro CAS |
29007-17-8 |
|---|---|
Formule moléculaire |
C17H12N2O5 |
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
(7-nitroquinolin-8-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C17H12N2O5/c1-23-13-6-2-4-12(10-13)17(20)24-16-14(19(21)22)8-7-11-5-3-9-18-15(11)16/h2-10H,1H3 |
Clé InChI |
BTNGQVBBLQCATH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)


![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)







![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)
![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)
